molecular formula C19H17N4NaO2S B8050764 Ilaprazole sodium hydrate

Ilaprazole sodium hydrate

Cat. No.: B8050764
M. Wt: 388.4 g/mol
InChI Key: ZQGDDMFDBZPGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of crystalline Ilaprazole sodium hydrate involves dissolving Ilaprazole in isopropanol to create a saturated solution. This solution is then subjected to various conditions to obtain the crystalline form:

Industrial Production Methods

The industrial production of this compound focuses on optimizing the reaction conditions to ensure high yield and purity. The process involves simple operation, mild reaction conditions, easy control, low production cost, and high repeatability .

Chemical Reactions Analysis

Ilaprazole sodium hydrate undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group in Ilaprazole can be oxidized to form sulfone derivatives.

    Reduction: The sulfinyl group can also be reduced to form sulfide derivatives.

    Substitution: The pyridine and benzimidazole rings in Ilaprazole can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions are sulfone and sulfide derivatives, as well as substituted pyridine and benzimidazole compounds .

Comparison with Similar Compounds

Ilaprazole sodium hydrate is compared with other proton pump inhibitors such as omeprazole, esomeprazole, and lansoprazole. While all these compounds share a similar mechanism of action, this compound is unique due to its higher potency, longer duration of action, and better stability under various conditions . The similar compounds include:

  • Omeprazole
  • Esomeprazole
  • Lansoprazole
  • Pantoprazole
  • Rabeprazole

These compounds are also used in the treatment of gastrointestinal disorders but differ in their pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-1-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGDDMFDBZPGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)N4C=CC=C4)OC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N4NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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